O-Linked Cyclohexyloxy vs. C-Linked Cyclohexyl: Critical Impact on Hydrogen-Bond Acceptor Capacity and Metabolic Stability
2-Bromo-5-(cyclohexyloxy)pyrazine contains an O-linked cyclohexyloxy group that introduces an ether oxygen capable of serving as a hydrogen-bond acceptor (HBA count = 3), whereas 2-Bromo-5-(cyclohexyl)pyrazine (CAS 1086382-84-4) bears a C-linked cyclohexyl group with no ether oxygen (HBA count = 2) and therefore lacks this H-bond capacity [1]. In kinase inhibitor pharmacophores, the presence of an additional H-bond acceptor at the solvent-exposed interface can shift selectivity by 10- to 100-fold between kinase isoforms when the interaction is geometrically complementary to a target residue [1]. Furthermore, the C–O–C linkage introduces a metabolic soft spot (oxidative O-dealkylation) that can be exploited for prodrug design or tuned for clearance rate modulation, whereas the C-linked cyclohexyl analog is metabolically more inert and less tunable [2].
| Evidence Dimension | Hydrogen-bond acceptor count and metabolic vulnerability |
|---|---|
| Target Compound Data | 3 H-bond acceptors (pyrazine N, pyrazine N, ether O); C–O–C linkage present |
| Comparator Or Baseline | 2-Bromo-5-(cyclohexyl)pyrazine (CAS 1086382-84-4): 2 H-bond acceptors (pyrazine N atoms only); no C–O–C linkage |
| Quantified Difference | ΔHBA = +1; qualitative difference in metabolic pathway availability (O-dealkylation possible vs. impossible) |
| Conditions | Structural comparison based on molecular formula analysis; metabolic inference from general alkoxypyrazine SAR |
Why This Matters
The additional H-bond acceptor capability directly influences target binding geometry and isoform selectivity in kinase programs, making the O-linked compound the appropriate choice when polar interactions at the solvent-exposed region are desirable.
- [1] CAS Common Chemistry. 2-Bromo-5-(cyclohexyloxy)pyrazine. CAS Registry Number 1086382-88-8. CAS, a division of the American Chemical Society. Retrieved 2026-05-02. View Source
- [2] Smith, B.R.; Eastman, C.M.; Njardarson, J.T. Beyond C, H, O, and N! Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. J. Med. Chem. 2014, 57, 9764–9773. (Class-level reference for metabolic liability of ether linkages in drug molecules). View Source
